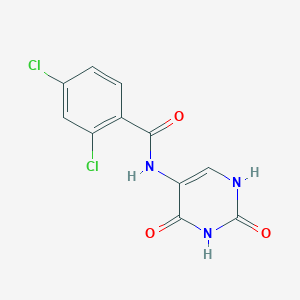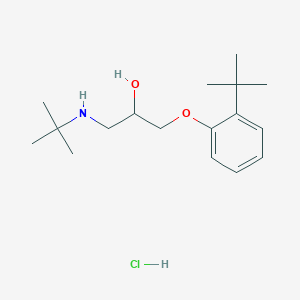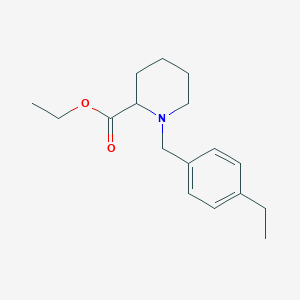
ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. EBP is a piperidine derivative that has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.
Mécanisme D'action
The mechanism of action of ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. This compound has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that can reduce the activity of neurons.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant and anti-inflammatory properties, as mentioned previously. It has also been shown to have analgesic properties, which could make it a potential treatment for pain. Additionally, this compound has been shown to have anxiolytic properties, which could make it a potential treatment for anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate is that it is relatively easy to synthesize using palladium-catalyzed cross-coupling reactions. Another advantage is that it has been shown to have various pharmacological properties, which could make it a potential treatment for various diseases. One limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to develop as a drug. Additionally, more research is needed to determine the safety and efficacy of this compound in humans.
Orientations Futures
There are several future directions for research on ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate. One direction is to further investigate its mechanism of action, which could provide insight into its potential therapeutic applications. Another direction is to conduct more preclinical and clinical studies to determine the safety and efficacy of this compound in humans. Additionally, researchers could explore the use of this compound in combination with other drugs to enhance its pharmacological properties.
Méthodes De Synthèse
The synthesis of ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate can be achieved through the palladium-catalyzed cross-coupling reaction between 4-ethylbenzyl chloride and piperidine-2-carboxylic acid ethyl ester. This reaction produces this compound as the main product, along with some byproducts. The process involves the use of palladium as a catalyst, and various solvents such as ethanol or dichloromethane.
Applications De Recherche Scientifique
Ethyl 1-(4-ethylbenzyl)-2-piperidinecarboxylate has been studied for its potential applications in pharmacology and medicinal chemistry. One study found that this compound has anticonvulsant properties, which could make it a potential treatment for epilepsy. Another study found that this compound has anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
ethyl 1-[(4-ethylphenyl)methyl]piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-3-14-8-10-15(11-9-14)13-18-12-6-5-7-16(18)17(19)20-4-2/h8-11,16H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILKAMUFEZPNKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCCC2C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-adamantyl[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4938828.png)
![N-(2,5-dimethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4938835.png)
![4-(acetylamino)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4938842.png)

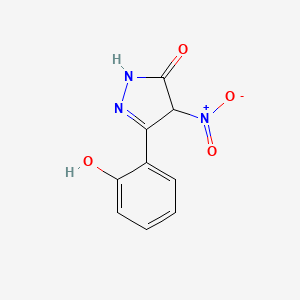

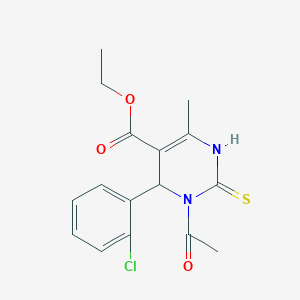
![3-[(2-chloro-2-propen-1-yl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4938875.png)

![1-[4-(cyclopentylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B4938892.png)


